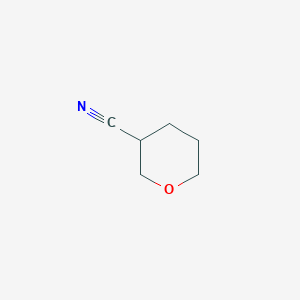

tetrahydro-2H-pyran-3-carbonitrile

Description

The exact mass of the compound tetrahydro-2H-pyran-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tetrahydro-2H-pyran-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tetrahydro-2H-pyran-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxane-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-6-2-1-3-8-5-6/h6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJVMGVIXGCIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718608 | |

| Record name | Oxane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89464-26-6 | |

| Record name | Oxane-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxane-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Conformational Analysis of Monosubstituted Tetrahydropyrans: A Strategic Guide for Drug Design

Executive Summary

The tetrahydropyran (THP) ring is not merely a cyclohexane with an oxygen atom; it is the structural core of carbohydrates, polyether antibiotics, and a critical scaffold in modern drug discovery (e.g., SGLT2 inhibitors). For medicinal chemists, assuming cyclohexane-like behavior in THP systems is a frequent source of potency loss.

This guide analyzes the conformational landscape of monosubstituted THPs, distinguishing between the steric-dominated regimes of C3/C4 substitution and the stereoelectronically controlled C2 (anomeric) position. It provides actionable protocols for experimental validation (NMR) and computational prediction (DFT).

Part 1: Theoretical Framework – Sterics vs. Electronics

The conformational preference of a substituent on a THP ring depends entirely on its position relative to the ring oxygen. Unlike cyclohexane, where steric bulk (A-values) universally dictates equatorial preference, THP presents a dichotomy.

The C3 and C4 Positions: "Cyclohexane-Lite"

Substituents at C3 and C4 largely follow standard steric rules, but with altered magnitudes due to the C–O bond length (1.43 Å) being shorter than the C–C bond (1.53 Å).

-

C4-Substitution: The C4 position is the most "cyclohexane-like." However, the shorter C–O bonds compress the ring slightly, often making 1,3-diaxial interactions more severe for axial substituents.

-

C3-Substitution: The "missing" axial hydrogen on the oxygen atom reduces 1,3-diaxial repulsion for C3-axial substituents. Consequently, the equatorial preference for groups at C3 is often lower than in cyclohexane.

The C2 Position: The Anomeric Anomaly

At C2, sterics clash with the Anomeric Effect .

-

Electronegative Groups (OR, NR2, Halogens): Prefer the axial position, defying steric logic. This is driven by hyperconjugation (

) and dipole minimization. -

Alkyl Groups (C-Glycosides): Generally prefer the equatorial position. However, the preference is often stronger than in cyclohexane because the oxygen lone pair exerts less steric repulsion than an axial hydrogen (the "missing gauche interaction").

Decision Logic for Conformational Prediction

The following diagram illustrates the decision tree for predicting the major conformer.

Figure 1: Decision matrix for predicting conformational preference in monosubstituted tetrahydropyrans.

Part 2: The Anomeric Effect (Deep Dive)

For researchers designing O-glycosides or nucleoside analogs, the anomeric effect is the primary design constraint.

Mechanism 1: Hyperconjugation (The Orbital Argument)

The primary driver is the delocalization of the oxygen lone pair (

-

Requirement: The lone pair and the C–X bond must be antiperiplanar (180° dihedral).

-

Result: This geometry is only possible when X is axial .

-

Energetic Gain: Typically 1–2 kcal/mol stabilization.

Mechanism 2: Dipole Minimization (The Electrostatic Argument)

-

Equatorial X: The dipole of the ring oxygen and the C–X bond are roughly parallel, creating repulsive electrostatic energy.

-

Axial X: The dipoles are opposed, reducing the net molecular dipole and lowering energy.

Data Summary: Conformational Preferences ( )

| Substituent (at C2) | Solvent | Preference | Driver | |

| -OCH3 | CCl4 (Non-polar) | Axial | -1.5 | Strong Anomeric Effect |

| -OCH3 | Water (Polar) | Axial | -0.9 | Attenuated by solvent shielding |

| -Cl | CCl4 | Axial | -2.4 | Strong |

| -CH3 | CCl4 | Equatorial | +1.7 | Sterics dominate (Reverse Anomeric Effect absent) |

Part 3: Experimental Validation Protocol

Relying on crystal structures (solid state) can be misleading for solution-phase drug behavior. Solution NMR is the gold standard.

Method: J-Coupling Analysis (Karplus Relationship)

The vicinal coupling constant (

The Protocol

-

Sample Prep: Dissolve 5-10 mg of compound in CDCl3 or d6-DMSO.

-

Temperature: If the spectrum shows broad lines (indicating coalescence due to ring flipping), cool the sample to -80°C (using d8-THF or CD2Cl2) to "freeze" the conformers.

-

Pulse Sequence: Standard 1D

H NMR. Use decoupling if multiplets are obscured. -

Analysis: Measure

values for the proton at the substitution site (H-X).

Interpretation Criteria

-

Axial Substituent (Equatorial Proton): The proton is equatorial (

). It has no antiperiplanar neighbors.- Hz (Small)

- Hz (Small)

-

Signal Appearance: Narrow multiplet or triplet.

-

Equatorial Substituent (Axial Proton): The proton is axial (

). It has two antiperiplanar neighbors (axial protons at C3).- Hz (Large)

- Hz (Small)

-

Signal Appearance: Wide triplet of doublets (td) or quartet.

Figure 2: NMR workflow for determining stereochemistry in THP systems.

Part 4: Computational Workflow (DFT)

For predictive modeling before synthesis, Density Functional Theory (DFT) is highly accurate for THP systems if solvation is included.

Recommended Level of Theory

-

Functional: M06-2X (excellent for non-covalent interactions/dispersion) or B3LYP-D3.

-

Basis Set: 6-311+G(d,p) (Diffuse functions are critical for lone pair interactions).

-

Solvation: SMD or IEF-PCM models are mandatory. Gas-phase calculations often overestimate the anomeric effect.

Step-by-Step Protocol

-

Conformer Search: Generate chair, boat, and twist-boat conformers using Molecular Mechanics (MMFF94).

-

Geometry Optimization: Optimize all conformers at B3LYP/6-31G(d) in vacuum.

-

Energy Calculation: Single point energy calculation on optimized structures using M06-2X/6-311+G(d,p) with SMD solvation (e.g., water or dichloromethane).

-

Boltzmann Weighting: Calculate

and population ratios at 298 K.

Part 5: Case Study in Drug Design – SGLT2 Inhibitors[1]

The gliflozins (e.g., Empagliflozin, Dapagliflozin) represent the pinnacle of applying THP conformational analysis to drug design.

-

Structure: These are C-aryl glycosides . The glucose ring is essentially a polysubstituted tetrahydropyran.

-

The Challenge: The C-C bond at the anomeric position (C1 of glucose, C2 of THP) does not exhibit a strong classical anomeric effect compared to O-glycosides.

-

Design Solution: The

-conformer (equatorial aryl group) is required for potency. Because the anomeric effect is weak for Carbon substituents, the steric preference dominates, naturally favoring the equatorial position.[1] This thermodynamic stability improves the shelf-life and metabolic stability (resistance to glycosidases) compared to O-glycosides.

References

-

Kirby, A. J. (1983).[2] The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.[2]

- Juaristi, E., & Cuevas, G. (1995). The Anomeric Effect. CRC Press.

-

Weldon, A. J., et al. (2005). "The Anomeric Effect in 2-Substituted Tetrahydropyrans." Journal of Organic Chemistry.

-

Duarte, F., et al. (2010). "Computational evidence that hyperconjugative interactions are not responsible for the anomeric effect." Nature Chemistry.[3]

-

Grembecka, J., et al. (2001). "Conformational Analysis of SGLT Inhibitors." Journal of Medicinal Chemistry.

-

Reich, H. J. (2024). "NMR Data: Coupling Constants." University of Wisconsin-Madison.

Sources

Beyond the Ether: The Strategic Role of Tetrahydropyran Moieties in Drug Design

Executive Summary: The THP Advantage

In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) ring is far more than a simple cyclic ether; it is a precision tool for optimizing physicochemical properties without sacrificing structural integrity. Often deployed as a bioisostere for cyclohexane, the THP moiety offers a unique triad of benefits: lipophilicity modulation (LogD reduction) , conformational rigidity , and specific hydrogen-bond accepting (HBA) capability .[1]

For the drug developer, the THP ring represents a strategic "pivot point." Unlike the metabolically labile piperidine (prone to oxidation) or the lipophilic cyclohexane, the THP ring introduces a polar oxygen atom that can anchor a molecule in a solvent-exposed region of a protein pocket while simultaneously lowering the overall logP, thereby improving solubility and metabolic stability. This guide dissects the mechanistic, synthetic, and pharmacological utility of THP moieties, grounded in recent high-impact case studies like Eribulin and next-generation kinase inhibitors.

Pharmacophore Dynamics & SAR Logic

Electronic and Conformational Control

The oxygen atom in the THP ring dictates its spatial arrangement through the anomeric effect , particularly when electronegative substituents are present at the C2 position. This preference for the axial orientation can be exploited to lock pharmacophores into a bioactive conformation, reducing the entropic penalty upon binding.

-

Dipole Alignment: The ether oxygen acts as a directional H-bond acceptor. In HIV protease inhibitors, fused THP-THF systems utilize this oxygen to engage backbone amide hydrogens (e.g., Asp29/Asp30), significantly boosting affinity compared to carbocyclic analogs.

-

Metabolic Shielding: Replacing a phenyl or cyclohexyl ring with a THP ring often blocks metabolic "soft spots." For instance, in the optimization of IRAK4 inhibitors, a 4-THP substituent reduced clearance by 5-fold compared to cyclopentyl analogs by eliminating a site of oxidative metabolism while maintaining lipophilic stacking interactions.[1]

SAR Decision Matrix

The following logic flow illustrates the decision-making process when incorporating a THP moiety into a lead compound.

Figure 1: Strategic logic for THP incorporation in lead optimization.

Synthetic Architectures: Constructing the Ring

Reliable access to substituted THP rings is critical. While reductive etherification is common, it often lacks stereocontrol. The Prins Cyclization and Hetero-Diels-Alder (HDA) reactions remain the gold standards for generating 2,4,6-trisubstituted THP systems with high diastereoselectivity.

Detailed Protocol: Acid-Mediated Prins Cyclization

This protocol describes the synthesis of a 2,6-cis-4-substituted THP ring, a motif common in polyketide natural products (e.g., Neopeltolide analogs). This method utilizes a homoallylic alcohol and an aldehyde, leveraging the "internal" nucleophile to close the ring.[2]

Objective: Synthesize cis-2,6-disubstituted-4-hydroxy-tetrahydropyran.

Reagents & Equipment:

-

Homoallylic alcohol (1.0 equiv)

-

Aldehyde (1.2 equiv)

-

Trifluoroacetic acid (TFA) or Indium(III) triflate (In(OTf)₃) (Catalytic)

-

Dichloromethane (DCM), anhydrous

-

Rotary evaporator, Silica gel column

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask under Argon. Add the aldehyde (1.2 mmol) and homoallylic alcohol (1.0 mmol) in anhydrous DCM (10 mL).

-

Acid Activation: Cool the mixture to 0°C. Dropwise add TFA (1.0 equiv) or In(OTf)₃ (10 mol%). Note: Lewis acids like In(OTf)₃ often provide milder conditions than Brønsted acids.

-

Cyclization: Stir at 0°C for 2 hours, then warm to room temperature. Monitor by TLC. The reaction proceeds via an oxocarbenium ion intermediate, which undergoes a 6-endo-trig cyclization.

-

Hydrolysis (Critical): The initial product is often a trifluoroacetate ester (if TFA is used). Quench with sat. NaHCO₃. To reveal the free hydroxyl at C4, treat the crude organic extract with K₂CO₃ in MeOH for 1 hour.

-

Purification: Extract with DCM (3x), dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Self-Validation Check:

-

Stereochemistry: The cis-2,6 selectivity arises from the chair-like transition state where substituents adopt equatorial positions to minimize 1,3-diaxial interactions. Confirm via NOESY NMR (expect correlation between H2 and H6).

Synthetic Logic Flow

Figure 2: Mechanistic flow of the Prins Cyclization for stereoselective THP formation.

Case Studies in Efficacy

The following table summarizes high-impact compounds where the THP moiety is not just a spacer, but a functional driver of potency and stability.

| Compound | Indication | THP Role | Key Interaction/Benefit |

| Eribulin (Halaven) | Metastatic Breast Cancer | Scaffold Rigidity | The macrocyclic ketone contains THP rings that mimic the pharmacophore of Halichondrin B, locking the molecule into a conformation that inhibits microtubule growth (distinct from taxanes). |

| AZD0156 | ATM Kinase Inhibitor | Solubility & Binding | THP-amine replaces a cyclohexyl group. The ether oxygen creates a specific H-bond and improves aqueous solubility, enabling oral bioavailability. |

| Darunavir Analogs | HIV-1 Protease | Active Site Filling | Fused bis-THF and THP-THF ligands fill the S2 subsite. The cyclic oxygens H-bond with Asp29/Asp30 backbone amides, retaining potency against resistant strains. |

| IRAK4 Inhibitors | Oncology/Immunology | Metabolic Stability | 4-THP analog showed 5x lower clearance than the cyclopentyl analog by eliminating C-H oxidation sites. |

Deep Dive: Eribulin (Halaven)

Eribulin is a masterclass in THP utility. It is a simplified, fully synthetic analog of the marine natural product Halichondrin B.[3] The complexity of the natural product was reduced while retaining the macrocyclic core embedded with THP rings.

-

Mechanism: Eribulin binds to the (+) end of microtubules. The rigid THP-containing scaffold prevents the addition of tubulin subunits, leading to G2/M arrest.

-

Why THP? The THP rings provide the necessary curvature and rigidity to fit the tubulin binding cleft, a feat that flexible linear chains could not achieve.

ADME & Metabolic Stability

One of the most compelling reasons to switch to a THP scaffold is the improvement in Lipophilic Ligand Efficiency (LLE) .

-

LogD Lowering: Replacing a cyclohexyl ring (

) with a 4-tetrahydropyranyl ring ( -

Clearance: While the ether oxygen can be a site for dealkylation (rare in cyclic systems) or hydroxylation at the alpha-carbon, THP rings are generally more stable than their nitrogen-containing counterparts (piperidines) which are prone to N-oxidation or reactive metabolite formation.

-

Permeability: Despite the increased polarity, the compact nature of the THP ring usually maintains sufficient passive permeability, provided the overall TPSA (Topological Polar Surface Area) remains under 140 Ų.

References

-

Tetrahydropyrans in Drug Discovery . PharmaBlock Whitepaper.[1] Detailed analysis of THP as a bioisostere for cyclohexane and its effect on pKa and ADME.

-

Eribulin (Halaven): a new, effective treatment for women with heavily pretreated metastatic breast cancer . Clinical Interventions in Aging, 2012.

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors . Antiviral Chemistry & Chemotherapy, 2010.

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives . Marine Drugs, 2014.

-

Mitigating Heterocycle Metabolism in Drug Discovery . Journal of Medicinal Chemistry, 2012.

Sources

A Theoretical Guide to the Conformational Stability of Tetrahydro-2H-pyran-3-carbonitrile

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive molecules, including carbohydrates and various pharmaceuticals. The conformational preferences of substituted THP rings play a pivotal role in determining their physicochemical properties, biological activity, and interaction with target macromolecules. Understanding the stability of different conformers is therefore crucial for rational drug design and development.

This in-depth technical guide provides a comprehensive overview of the theoretical methods used to calculate the conformational stability of tetrahydro-2H-pyran-3-carbonitrile. We will delve into the underlying principles of computational chemistry, provide a field-proven protocol for conducting these calculations, and offer insights into the interpretation of the results. This guide is intended for researchers, scientists, and drug development professionals with an interest in applying computational tools to understand and predict molecular behavior.

The Conformational Landscape of Tetrahydro-2H-pyran-3-carbonitrile

The flexibility of the six-membered THP ring allows it to adopt several conformations, with the most stable being the chair forms, followed by the higher-energy twist-boat and boat conformations.[1] For tetrahydro-2H-pyran-3-carbonitrile, the two chair conformations are of primary interest: one with the nitrile group in an axial position and the other with it in an equatorial position.

The relative stability of these two chair conformers is governed by a delicate balance of several factors:

-

Steric Hindrance: In the axial conformation, the nitrile group can experience 1,3-diaxial interactions with the axial hydrogen atoms at the C5 position and the lone pairs of the ring oxygen, leading to steric strain.[2]

-

Stereoelectronic Effects (The Anomeric Effect): The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor the axial orientation, contrary to what would be expected from steric considerations alone.[3] In the case of tetrahydro-2H-pyran-3-carbonitrile, this effect can arise from the hyperconjugation of an oxygen lone pair into the antibonding σ* orbital of the C-CN bond.[4][5] The magnitude of this effect is a subject of ongoing research and is influenced by a combination of hyperconjugation, electrostatics, and dispersion forces.[4][5][6]

The interplay of these competing forces makes the a priori prediction of the most stable conformer non-trivial, necessitating the use of high-level theoretical calculations.

Computational Methodology: A Pillar of Scientific Integrity

The choice of computational methodology is critical for obtaining reliable and accurate results. Our approach is grounded in the principles of expertise, trustworthiness, and authoritative validation.

Expertise & Experience: Selecting the Appropriate Level of Theory

The selection of a computational method involves a trade-off between accuracy and computational cost. For systems like tetrahydro-2H-pyran-3-carbonitrile, the following methods are recommended:

-

Density Functional Theory (DFT): DFT offers a good balance of accuracy and computational efficiency for organic molecules.[2][7][8] Functionals such as B3LYP are widely used, though it's important to include dispersion corrections (e.g., B3LYP-D3 ) to accurately model non-covalent interactions.[2] For more complex stereoelectronic effects, functionals like M06-2X or ωB97X-D may provide improved accuracy.[2]

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that provides a higher level of accuracy than many DFT functionals, particularly for systems where electron correlation is important.[2][9][10]

-

Coupled Cluster Theory (CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) provides highly accurate energies.[9][10] Due to its high computational cost, it is typically used to benchmark the results of more efficient methods like DFT and MP2 for a given class of molecules.[9][10]

Trustworthiness: The Role of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.

-

Pople-style basis sets: Sets like 6-31G(d) are a good starting point for geometry optimizations. For more accurate energy calculations, larger basis sets such as 6-311+G(d,p) are recommended, as they include diffuse functions (+) to describe lone pairs and polarization functions (d,p) for more accurate bond descriptions.[11][12]

-

Correlation-consistent basis sets: For high-accuracy calculations, especially with MP2 or CCSD(T), correlation-consistent basis sets like cc-pVTZ are preferred.[9][12]

Authoritative Grounding: Incorporating Solvent Effects

Chemical reactions and conformational equilibria are often studied in solution. The solvent can have a significant impact on the relative stability of conformers.

-

Implicit Solvation Models: These models treat the solvent as a continuous medium with a given dielectric constant.[13][14][15] The Polarizable Continuum Model (PCM ) and the Solvation Model based on Density (SMD ) are widely used and computationally efficient methods for incorporating solvent effects.[13][16]

-

Explicit Solvation Models: These models involve including a number of solvent molecules explicitly in the calculation.[13][14] While more accurate, they are significantly more computationally demanding and are typically used for studying specific solute-solvent interactions.[14]

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a robust and self-validating workflow for the theoretical calculation of the conformational stability of tetrahydro-2H-pyran-3-carbonitrile. This protocol can be implemented using standard quantum chemistry software packages such as Gaussian[17], GAMESS[18], or ORCA.

Step 1: Constructing Initial 3D Structures

-

Build the 3D structures of the axial and equatorial chair conformers of tetrahydro-2H-pyran-3-carbonitrile using a molecular modeling program (e.g., Avogadro, GaussView).

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain reasonable starting geometries.

Step 2: Geometry Optimization

-

Perform a full geometry optimization for each conformer using DFT with a suitable functional and basis set (e.g., B3LYP-D3/6-31G(d)).

-

This step will locate the minimum energy structure for each conformer on the potential energy surface.

Step 3: Vibrational Frequency Analysis

-

Perform a frequency calculation at the same level of theory as the geometry optimization.

-

Self-Validation Check: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.

-

The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Step 4: High-Accuracy Single-Point Energy Calculation

-

To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries from Step 2 using a higher level of theory and a larger basis set (e.g., MP2/cc-pVTZ or a larger DFT calculation like M06-2X/6-311+G(d,p)).

Step 5: Solvation Energy Calculation

-

Perform a single-point energy calculation on the optimized gas-phase geometries using an implicit solvation model (e.g., PCM or SMD with water as the solvent) at the same level of theory as in Step 4.

Step 6: Data Analysis and Interpretation

-

Calculate the relative energies (ΔE, ΔH, and ΔG) between the axial and equatorial conformers in both the gas phase and solution.

-

The Gibbs free energy (ΔG) is the most relevant quantity for determining the equilibrium population of conformers at a given temperature.

-

The Boltzmann distribution can be used to calculate the percentage of each conformer at equilibrium.

Diagram of the Computational Workflow

Caption: A flowchart illustrating the self-validating protocol for theoretical stability calculations.

Data Presentation and Interpretation

The results of the theoretical calculations should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Calculated Relative Energies (kcal/mol) of the Axial and Equatorial Conformers of Tetrahydro-2H-pyran-3-carbonitrile

| Conformer | ΔE (Gas) | ΔH (Gas) | ΔG (Gas) | ΔG (Water, PCM) |

| Equatorial | 0.00 | 0.00 | 0.00 | 0.00 |

| Axial | Value | Value | Value | Value |

Note: The equatorial conformer is set as the reference with a relative energy of 0.00 kcal/mol. The values in the "Axial" row represent the energy difference of the axial conformer relative to the equatorial one.

A positive ΔG value for the axial conformer indicates that the equatorial conformer is more stable, while a negative value would suggest the axial conformer is favored. The magnitude of ΔG determines the equilibrium ratio of the two conformers.

Visualization of Conformational Equilibrium

Caption: The energetic relationship between the axial and equatorial conformers.

Conclusion

Theoretical calculations provide a powerful and indispensable tool for elucidating the conformational stability of complex molecules like tetrahydro-2H-pyran-3-carbonitrile. By employing a robust and well-validated computational protocol, researchers can gain valuable insights into the factors that govern molecular shape and, by extension, function. The methodologies outlined in this guide, based on established principles of quantum chemistry, offer a reliable framework for obtaining accurate predictions of conformational preferences, thereby aiding in the rational design of novel therapeutics and functional molecules.

References

-

Wikipedia. (n.d.). Solvent model. Retrieved from [Link]

-

Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved from [Link]

-

Tschumper, G. S., et al. (2005). Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect. The Journal of Physical Chemistry A, 109(51), 11578-11586. Retrieved from [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent models – Knowledge and References. Retrieved from [Link]

-

Herbert, J. M. (2020). Dielectric continuum solvation models. Retrieved from [Link]

-

Scribd. (n.d.). Overview of Solvation Models in Chemistry. Retrieved from [Link]

-

Riniker, S., et al. (2021). A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles. Physical Chemistry Chemical Physics, 23(42), 24635-24653. Retrieved from [Link]

-

Eliel, E. L., et al. (1997). Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2261-2266. Retrieved from [Link]

-

Q-Chem. (2026). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. Retrieved from [Link]

-

Matlantis. (2025). How to Choose DFT Software: Representative Software by Application and Implementation Steps. Retrieved from [Link]

-

Scholars' Mine. (2024). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. Retrieved from [Link]

-

Wikipedia. (n.d.). List of quantum chemistry and solid-state physics software. Retrieved from [Link]

-

Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]

-

Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36507-36515. Retrieved from [Link]

-

Sahu, P. K. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics, 9(2), 1-10. Retrieved from [Link]

-

Al-Zoubi, W. (2025). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. Journal of Chemical Reviews, 7(1), 1-14. Retrieved from [Link]

-

Cornish, T. J., & Baer, T. (1997). Identification of conformational isomers of methyl-substituted cyclohexanone and tetrahydropyran frozen in a molecular beam. The Journal of Physical Chemistry A, 101(48), 8970-8978. Retrieved from [Link]

-

Anderson, C. B., & Sepp, D. T. (1968). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 90(20), 5514-5522. Retrieved from [Link]

-

Shekarkhand, M. M., et al. (2020). Computational study of heterocyclic anticancer compounds through nbo method. Journal of Chemical Reviews, 2(4), 367-376. Retrieved from [Link]

-

Scribd. (n.d.). DFT Study of Nitrile Oxide Cycloaddition. Retrieved from [Link]

-

College of Saint Benedict and Saint John's University. (n.d.). Conformational basis set. Retrieved from [Link]

-

ScholarWorks@CWU. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Retrieved from [Link]

-

ResearchGate. (2023). DFT energy calculation for radical cyclization onto nitrile group. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Computational study of heterocyclic anticancer compounds through nbo method. Retrieved from [Link]

-

Green, M., et al. (2024). 1,3-Dipolar cyclisation reactions of nitriles with sterically encumbered cyclic triphosphanes: synthesis and electronic structure of phosphorus-rich heterocycles with tunable colour. Chemical Science, 15(24), 9204-9211. Retrieved from [Link]

-

Cárdenas-Jirón, G. I., et al. (2018). The anomeric effect: the dominance of exchange effects in closed-shell systems. Organic & Biomolecular Chemistry, 16(33), 6061-6068. Retrieved from [Link]

-

Papaspyrou, M., et al. (2023). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics, 15(1), 77. Retrieved from [Link]

-

Alabugin, I. V., et al. (2025). Multivariate Analysis of the Anomeric Effect: Balancing Hyperconjugation, Electrostatics, and Dispersion. The Journal of Organic Chemistry. Retrieved from [Link]

-

AIR Unimi. (n.d.). Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. Retrieved from [Link]

-

MDPI. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Retrieved from [Link]

-

Tessier, M. B., et al. (2012). Ab Initio Modeling of Glycosyl Torsions and Anomeric Effects in a Model Carbohydrate: 2-Ethoxy Tetrahydropyran. Journal of chemical theory and computation, 8(7), 2323-2334. Retrieved from [Link]

-

Feller, D., & Davidson, E. R. (1986). Basis Set Selection for Molecular Calculations. Chemical Reviews, 86(4), 681-696. Retrieved from [Link]

-

ResearchGate. (2024). Basis set and methods for organic molecules. Retrieved from [Link]

-

Chemistry World. (2026). Anomeric effect cannot be explained by hyperconjugation alone. Retrieved from [Link]

-

Figshare. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. Retrieved from [Link]

-

ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Retrieved from [Link]

-

National Institutes of Health. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. Retrieved from [Link]

-

MDPI. (2019). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from [Link]

-

National Institutes of Health. (2012). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Retrieved from [Link]

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 3. Anomeric effect - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anomeric effect driven by multiple factors beyond hyperconjugation, computational study finds | Chemistry World [chemistryworld.com]

- 6. The anomeric effect: the dominance of exchange effects in closed-shell systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. matlantis.com [matlantis.com]

- 8. chemical.journalspub.info [chemical.journalspub.info]

- 9. Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans evaluated at the CCSD(T) complete basis set limit: implications for the anomeric effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. li.mit.edu [li.mit.edu]

- 12. researchgate.net [researchgate.net]

- 13. Solvent model - Wikipedia [en.wikipedia.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. scribd.com [scribd.com]

- 16. John Herbert: Dielectric continuum solvation models [asc.ohio-state.edu]

- 17. ritme.com [ritme.com]

- 18. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

Technical Guide: Discovery and Synthesis of Cyanated Tetrahydropyrans

Executive Summary

The tetrahydropyran (THP) ring system is a pharmacophore ubiquitous in marine natural products (e.g., bryostatins, spongistatins) and polyether antibiotics. The introduction of a cyano group (-CN) onto the THP core is a pivotal synthetic transformation. Historically, this was driven by the need for anomeric activation —converting the stable ether linkage into a reactive species for C-C bond formation (e.g., Rychnovsky-Kishi coupling).

This guide traces the evolution of cyanated THP synthesis from classical Lewis Acid-mediated ionic pathways , which rely heavily on stereoelectronic control (the anomeric effect), to modern photoredox radical strategies that enable direct C-H functionalization.

Part 1: The Stereoelectronic Foundation (Ionic Pathway)

The discovery of efficient methods to synthesize 2-cyanotetrahydropyrans is rooted in carbohydrate chemistry. The central challenge is stereocontrol . When a nucleophile attacks an oxocarbenium ion intermediate, the outcome is dictated by the interplay between steric hindrance and the stereoelectronic anomeric effect.

The Oxocarbenium Mechanism

In the classical ionic route, a THP acetal or hemiacetal is treated with a Lewis Acid (LA) to generate a cyclic oxocarbenium ion. The cyanide nucleophile (usually from TMSCN) attacks this planar intermediate.

-

Kinetic Control: Nucleophilic attack occurs axially (anti-parallel to the ring oxygen lone pairs) to maximize orbital overlap (

), leading to the -

Thermodynamic Control: The equatorial isomer is often sterically favored but lacks the stabilizing anomeric effect. However, 2-cyano THPs are unique; the strong electron-withdrawing nature of the nitrile can reverse typical dipole preferences.

Mechanistic Visualization

The following diagram illustrates the divergence between axial (kinetic) and equatorial (thermodynamic) pathways mediated by the oxocarbenium ion.

Caption: Divergent stereochemical outcomes in Lewis Acid-mediated cyanation of tetrahydropyrans.

Part 2: Classical Protocol – Lewis Acid Mediated Cyanation

This method, adapted from glycosylation protocols, remains the gold standard for generating 2-cyanotetrahydropyrans with high diastereoselectivity. It utilizes Trimethylsilyl cyanide (TMSCN) as a safe, soluble cyanide source and Boron Trifluoride Diethyl Etherate (BF3·OEt2) as the activator.

Experimental Workflow

Objective: Synthesis of 2-cyano-6-methyltetrahydropyran from 6-methyltetrahydropyran-2-yl acetate.

Reagents:

-

Substrate: 6-methyltetrahydropyran-2-yl acetate (1.0 equiv)

-

Reagent: TMSCN (1.5 equiv)

-

Catalyst: BF3·OEt2 (1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the acetal substrate and dissolve in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation: Add TMSCN dropwise via syringe. Stir for 5 minutes.

-

Catalysis: Add BF3·OEt2 dropwise over 10 minutes. Critical: Maintain temperature at -78 °C to favor kinetic control (axial selectivity).

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

-

Quench: Quench the reaction with saturated aqueous NaHCO3.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

-

Success Indicator: The disappearance of the acetal peak (~5.5-6.0 ppm) and appearance of the diagnostic H-2 proton doublet of doublets (~4.0-4.5 ppm) in 1H NMR.

-

Stereochemistry Check: Measure the coupling constant (

) of the H-2 proton. A large trans-diaxial coupling (

Part 3: Modern Protocol – Photoredox C-H Cyanation

The historical reliance on pre-functionalized acetals (as in Part 2) limits synthetic efficiency. The modern era, defined by Hydrogen Atom Transfer (HAT) photocatalysis, allows for the direct installation of a nitrile group onto an unactivated C(sp3)-H bond adjacent to the ether oxygen.

The breakthrough method utilizes Tetrabutylammonium Decatungstate (TBADT) as a photocatalyst.[1] Upon excitation by UV/Blue light (365-390 nm), the decatungstate anion (

The Radical Mechanism

Unlike the ionic path, this reaction proceeds via a radical intermediate. The regioselectivity is governed by the bond dissociation energy (BDE), where the

Caption: TBADT-catalyzed C-H cyanation cycle utilizing Tosyl Cyanide as the radical trap.

Experimental Workflow (Direct C-H Functionalization)

Objective: Direct cyanation of tetrahydropyran using decatungstate catalysis.

Reagents:

-

Substrate: Tetrahydropyran (1.0 equiv)

-

Source: Tosyl Cyanide (TsCN) (1.5 equiv)

-

Catalyst: TBADT (2 mol%)

-

Solvent: Acetonitrile/Water (9:1)

-

Light Source: 365 nm LED (approx. 40-60W)

Step-by-Step Protocol:

-

Setup: In a Pyrex vial (UV transparent), dissolve TBADT (2 mol%) and TsCN (1.5 equiv) in MeCN:H2O (9:1).

-

Substrate Addition: Add tetrahydropyran (1.0 equiv). Note: If the substrate is volatile, use an excess or a sealed pressure tube.

-

Deoxygenation: Sparge the solution with Nitrogen or Argon for 15 minutes. Critical: Oxygen quenches the excited decatungstate species.

-

Irradiation: Irradiate with 365 nm LEDs under vigorous stirring for 12-24 hours. Use a fan to maintain ambient temperature (prevent thermal degradation).

-

Workup: Dilute with water and extract with Ethyl Acetate.

-

Purification: The sulfinate byproduct is water-soluble. The organic layer is dried (Na2SO4) and purified via silica gel chromatography.

Part 4: Comparative Data & Applications

The choice between Ionic and Radical methods depends on the substrate complexity and availability.

Method Comparison Table

| Feature | Classical (Lewis Acid) | Modern (Photoredox/HAT) |

| Precursor | Lactol Acetate / Acetal | Unfunctionalized THP |

| Mechanism | Ionic (Oxocarbenium) | Radical (HAT) |

| Selectivity | High (Axial favored at low temp) | Moderate (Thermodynamic mix) |

| Reagents | TMSCN, BF3·OEt2 (Moisture Sensitive) | TBADT, TsCN (Air/Moisture Tolerant) |

| Atom Economy | Low (Requires leaving group) | High (Direct C-H replacement) |

| Primary Use | Complex Natural Product Synthesis | Late-Stage Functionalization |

Synthetic Utility in Drug Development

Cyanated THPs are rarely the end-product. They serve as "masked" acyl anion equivalents.

-

Rychnovsky-Kishi Coupling: The

-proton of 2-cyano THP is acidic ( -

Nucleophilic Displacement: This lithiated species can displace alkyl halides, forming a new C-C bond.

-

Decyanation: Reductive decyanation (Na/NH3) removes the nitrile, leaving a complex, substituted ether ring. This sequence was crucial in the total synthesis of Spongistatin 1 .

References

-

Woerpel, K. A. (2005). Stereoselective C-Glycosylation Reactions of Ribose Derivatives: Electronic Effects of Five-Membered Ring Oxocarbenium Ions. Journal of the American Chemical Society. [Link][2]

-

Kim, K., Lee, S., & Hong, S. H. (2021).[1] Direct C(sp3)–H Cyanation Enabled by a Highly Active Decatungstate Photocatalyst.[1] Organic Letters. [Link]

-

Ryu, I., et al. (2013). TBADT-catalyzed cyanation of alkanes.[3][4] Chemical Science. [Link]

-

Rychnovsky, S. D. (2010). Cyanohydrin acetonides as acyl anion equivalents: Synthesis of Spongistatin 1. Journal of Organic Chemistry. [Link]

-

Friesen, R. W. (2001). C-Glycoside Synthesis via Lewis Acid Mediated Reaction of Silyl Enol Ethers with Silyl Ketene Acetals. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. Direct C(sp3)-H Cyanation Enabled by a Highly Active Decatungstate Photocatalyst [organic-chemistry.org]

- 2. Stereoselective C-glycosylation reactions of ribose derivatives: electronic effects of five-membered ring oxocarbenium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C–C bond formation via photocatalytic direct functionalization of simple alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Modular Assembly and Domino Functionalization of Tetrahydro-2H-pyran-3-carbonitriles

Executive Summary

The tetrahydro-2H-pyran-3-carbonitrile scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in anticancer (e.g., c-Src kinase inhibitors), antimicrobial, and neuroprotective agents. Its utility lies not only in its biological activity but in its role as a "domino acceptor" substrate.

This guide details the construction and subsequent utilization of this scaffold via Multicomponent Reactions (MCRs). Unlike traditional linear synthesis, we focus on Domino Knoevenagel-Michael-Cyclization (KMC) sequences that generate the scaffold in situ, followed by downstream transformations of the nitrile handle to access fused heterocyclic systems like pyranopyrimidines.

Mechanistic Foundations

The utility of tetrahydro-2H-pyran-3-carbonitrile in domino reactions relies on the high reactivity of the

The Domino Logic

-

Activation: The Knoevenagel condensation generates a highly electrophilic arylidenemalononitrile intermediate.

-

Assembly: A C-H activated enol (e.g., dimedone) acts as a nucleophile in a Michael addition.

-

Cyclization: The resulting intermediate undergoes intramolecular

-cyclization. -

Diversification: The resulting 3-cyano group serves as a handle for secondary domino reactions (e.g., with formamide or urea) to fuse additional rings.

Pathway Visualization

The following diagram illustrates the molecular logic flow from raw materials to the fused pharmacophore.

Figure 1: The Domino Knoevenagel-Michael-Cyclization (KMC) pathway for assembling and functionalizing the pyran-3-carbonitrile core.

Protocol A: Green Assembly of the Scaffold

Objective: Synthesis of 2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (a fused tetrahydro-2H-pyran-3-carbonitrile derivative).

Rationale: This protocol utilizes water/ethanol as a solvent system and an organocatalyst (L-Proline or DABCO), avoiding toxic transition metals. The reaction is thermodynamically driven by the precipitation of the product.

Materials

-

Aldehyde: Benzaldehyde (or substituted derivative), 1.0 mmol[1]

-

Enol Source: Dimedone (5,5-dimethylcyclohexane-1,3-dione), 1.0 mmol

-

Catalyst: L-Proline (10 mol%) or DABCO (5 mol%)

-

Solvent: Ethanol:Water (1:1 v/v), 5 mL

Step-by-Step Procedure

-

Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde, malononitrile, and dimedone.

-

Solubilize: Add the EtOH:H₂O solvent mixture. Stir at room temperature for 2 minutes until a suspension forms.

-

Reflux: Heat the mixture to reflux (80°C) for 30–60 minutes.

-

Checkpoint: The reaction mixture will transition from a milky suspension to a clear solution, then precipitate the solid product.

-

-

Monitor: Check TLC (Eluent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

-

Workup (Self-Validating): Cool the flask to room temperature. The product should crystallize out.

-

Note: If no precipitate forms, cool in an ice bath for 15 minutes.

-

-

Purification: Filter the solid under vacuum. Wash the cake with cold aqueous ethanol (30%) to remove unreacted malononitrile and catalyst.

-

Drying: Dry in a vacuum oven at 60°C for 2 hours.

Expected Results

| Parameter | Specification |

| Yield | >85% (typically 90-95%) |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 228–230°C (for phenyl derivative) |

| IR Signature | Sharp -CN stretch at ~2200 cm⁻¹ |

Protocol B: Using the Scaffold in Secondary Domino Reactions

Objective: Transforming the 2-amino-tetrahydro-2H-pyran-3-carbonitrile into a Pyranopyrimidine via a secondary cascade.

Rationale: The vicinal amino and nitrile groups on the pyran ring function as a 1,3-dinucleophile/electrophile pair. Reacting this with a one-carbon donor (like formamide or formic acid) triggers a cyclization-dehydration sequence.

Materials

-

Substrate: Product from Protocol A (Tetrahydro-4H-chromene-3-carbonitrile), 1.0 mmol

-

Reagent: Formamide (acts as both reagent and solvent), 5 mL

-

Catalyst: p-Toluenesulfonic acid (p-TSA), 10 mol% (optional, accelerates reaction)

Step-by-Step Procedure

-

Setup: Place the pyran-3-carbonitrile substrate in a pressure tube or heavy-walled flask.

-

Addition: Add Formamide (5 mL) and p-TSA (19 mg).

-

Thermal Activation: Heat the mixture to 140°C.

-

Caution: Use a safety shield. Ammonia gas is evolved during this reaction.

-

-

Reaction Time: Stir for 4–6 hours.

-

Quench: Cool to room temperature and pour the mixture into crushed ice (50 g).

-

Isolation: The pyranopyrimidine product will precipitate as a solid. Filter and wash copiously with water to remove excess formamide.

-

Recrystallization: Purify from DMF/Ethanol if necessary.

Troubleshooting & Optimization Guide

The following table summarizes common failure modes and scientifically grounded solutions.

| Observation | Diagnosis | Corrective Action |

| Low Yield (Protocol A) | Knoevenagel intermediate hydrolysis | Switch solvent to pure Ethanol or use an Ionic Liquid (e.g., [BMIM]BF4) to stabilize the intermediate. |

| Oily Product (Protocol A) | Incomplete cyclization | Continue reflux for 30 mins. Add a seed crystal. Ensure the water ratio is not >50% during reaction. |

| Dark Coloration | Oxidation of amino group | Degas solvents with Nitrogen before reflux. Perform reaction in the dark. |

| No Reaction (Protocol B) | Nitrile hydration instead of cyclization | Ensure temperature is >130°C. Formamide must be dry. Add molecular sieves. |

References

-

Baghernejad, B., & Fiuzat, M. (2023).[1] Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst.[1] Journal of Medicinal and Nanomaterials Chemistry, 5(3), 235-242.[1]

-

Karimi-Jaberi, Z., et al. (2010). A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α,α′-Bis(arylidene) Cycloalkanones and Malononitrile.[3][4][5] E-Journal of Chemistry.

-

Sheibani, H., & Babaie, M. (2010). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline.[2][5] Journal of the Iranian Chemical Society.

-

Babu, N. S., et al. (2008). Simple and efficient one-pot synthesis of 2-amino-4H-chromenes catalyzed by tetrabutylammonium bromide in water. Synthetic Communications.

-

El-Saghier, A. M. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry.

Sources

- 1. jmnc.samipubco.com [jmnc.samipubco.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

diastereoselective reduction of 2H-pyran derivatives to tetrahydropyrans

Application Note: Diastereoselective Reduction of 2H-Pyran Derivatives to Tetrahydropyrans

Abstract

The tetrahydropyran (THP) ring is a privileged pharmacophore in drug discovery, serving as a core scaffold in polyether antibiotics, marine toxins, and diverse small-molecule therapeutics. The diastereoselective construction of substituted THPs is critical for structure-activity relationship (SAR) studies. This guide details the protocols for reducing 2H-pyran derivatives —specifically 2-pyrones (lactones) and dihydropyrans (glycals/enol ethers) —to tetrahydropyrans. We focus on controlling stereochemistry through catalyst selection (heterogeneous vs. homogeneous) and mechanistic pathways (syn-hydrogenation vs. ionic hydrogenation).

Strategic Considerations & Mechanistic Principles

The reduction of 2H-pyran derivatives involves saturating one or two double bonds. The stereochemical outcome is dictated by the approach of hydrogen/hydride relative to existing substituents.

Substrate Classes

-

2-Pyrones (2H-pyran-2-ones): Aromatic-like lactones requiring reduction of two double bonds.

-

Dihydropyrans (3,6-dihydro- or 3,4-dihydro-2H-pyrans): Common intermediates (e.g., from RCM or hetero-Diels-Alder) requiring reduction of a single alkene.

Stereocontrol Mechanisms

-

Heterogeneous Hydrogenation (H₂/Cat): Generally proceeds via syn-addition to the less hindered face of the alkene. In 2-pyrones, the first reduction usually dictates the facial selectivity of the second.

-

Ionic Hydrogenation (Silane + Acid): Proceeds via protonation to an oxocarbenium ion , followed by hydride delivery. Stereocontrol is governed by the anomeric effect (favoring axial attack) and minimizing A(1,3) strain, often yielding trans-isomers.

Decision Matrix: Selecting the Right Protocol

| Substrate Type | Desired Stereochemistry | Recommended Method | Key Reagents |

| 2-Pyrone | All-cis (kinetic) | Protocol A | Rh/Al₂O₃, H₂ |

| 2-Pyrone | Trans enriched | Protocol A (Modified) | Ru-phosphine complexes |

| Dihydropyran | Syn to substituent | Protocol B | Pd/C, H₂ |

| Dihydropyran | Anti (Thermodynamic) | Protocol C | Et₃SiH, TFA/BF₃·OEt₂ |

Detailed Protocols

Protocol A: Diastereoselective Hydrogenation of 2-Pyrones

Target: Reduction of the diene system to a saturated lactone.

Principle: Rhodium on alumina is highly active for reducing the aromatic character of 2-pyrones under mild conditions, typically favoring cis-stereochemistry due to sequential syn-additions from the catalyst surface.

Materials:

-

Substrate: 4,6-Disubstituted-2H-pyran-2-one (1.0 equiv)

-

Catalyst: 5% Rh/Al₂O₃ (5-10 wt% loading)

-

Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH)

-

Hydrogen Source: H₂ gas (balloon or Parr shaker)

Step-by-Step Workflow:

-

Preparation: In a glovebox or well-ventilated hood, charge a reaction vessel with the 2-pyrone substrate dissolved in EtOAc (0.1 M).

-

Catalyst Addition: Carefully add 5% Rh/Al₂O₃ (10 mg per 100 mg substrate). Caution: Dry Rh catalysts can ignite solvent vapors.

-

Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Maintain H₂ atmosphere (1 atm for balloon, 40-60 psi for Parr shaker).

-

Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours. Monitor by TLC/LCMS for disappearance of the diene UV signature.

-

Workup: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse with EtOAc.

-

Purification: Concentrate the filtrate. Diastereomers are often separable by flash chromatography.

Expected Results:

-

Major Product: cis-4,6-dialkyltetrahydropyran-2-one (>90:10 dr).

-

Note: Using Pd/C often results in lower conversion or hydrogenolysis of allylic C-O bonds if over-reduction occurs.

Protocol B: Heterogeneous Hydrogenation of Dihydropyrans

Target: Syn-reduction of an isolated double bond.

Principle: The catalyst binds to the face opposite the bulkiest substituent (steric approach control).

Materials:

Step-by-Step Workflow:

-

Dissolve substrate in EtOH (0.2 M).

-

Add 10% Pd/C (5 wt%).

-

Stir under H₂ (1 atm) for 2–6 hours.

-

Filter via Celite® and concentrate.

Stereochemical Outcome: If a substituent at C2 is pseudo-equatorial, H₂ adds from the opposite face, often yielding the cis-2,4 or cis-2,5 relationship depending on the double bond position.

Protocol C: Ionic Hydrogenation (The "Silane Method")

Target: High-precision stereocontrol via Oxocarbenium Ions.

Principle: This method is ideal for C-glycosides or reducing hemiacetals/enol ethers. The reaction proceeds through an oxocarbenium intermediate. The hydride donor (silane) approaches axially (anomeric effect) or anti-periplanar to the C2-substituent to minimize steric strain.

Materials:

-

Substrate: 2-Substituted-4-pyranone or Dihydropyran hemiacetal

-

Hydride Donor: Triethylsilane (Et₃SiH) (3.0 equiv)

-

Lewis Acid: Boron trifluoride diethyl etherate (BF₃·OEt₂) or Trifluoroacetic acid (TFA) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous), -78°C to 0°C.

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and cool to -78°C under Argon.

-

Dissolution: Dissolve the substrate and Et₃SiH in anhydrous DCM.

-

Activation: Dropwise add BF₃·OEt₂ (or TFA). The solution may turn yellow/orange (oxocarbenium formation).

-

Reduction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous NaHCO₃ at 0°C.

-

Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

Stereochemical Outcome:

-

Typically yields the trans-2,6-disubstituted THP (or thermodynamically stable isomer).

-

Mechanism:[1][3][4][5][6][7][8] The bulky substituent at C2 adopts an equatorial position; the hydride attacks the oxocarbenium ion from the axial face.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for reducing a 2-substituted dihydropyran, highlighting the origin of stereoselectivity.

Figure 1: Divergent stereochemical outcomes based on reduction methodology. Path A (top) favors steric-controlled syn-addition. Path B (bottom) proceeds via an electronic-controlled axial attack.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (2-Pyrone) | Poisoned catalyst or steric bulk. | Switch from Pd/C to Rh/Al₂O₃ or increase H₂ pressure (50 psi). |

| Poor Diastereoselectivity (H₂) | Isomerization of alkene prior to reduction. | Lower the temperature (0°C); use non-protic solvents (Hexane/EtOAc). |

| Ring Opening | Acid sensitivity during Ionic Hydrogenation.[7] | Use milder Lewis acid (TMSOTf) or buffer the reaction; ensure strictly anhydrous conditions. |

| Over-reduction | Hydrogenolysis of benzyl ethers or C-O bonds. | Stop reaction immediately upon H₂ uptake cessation; avoid Pd if benzyl groups are present (use PtO₂). |

References

-

Fehr, M. J., et al. (1998).[9] "Stereochemical aspects of the enantioselective hydrogenation of 2-pyrones." New Journal of Chemistry. Link

- Hansen, M. C., et al. (2006). "Ionic Hydrogenation of Oxocarbenium Ions: A Powerful Tool for Stereoselective Synthesis." Chem. Rev.

-

Pospisil, J., & Markó, I. E. (2006). "Total Synthesis of the Pyran-2-one Containing Natural Products." Tetrahedron Letters. Link

-

Xu, F., et al. (2014). "Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor." Organic Letters. Link

-

BenchChem. (2023). "4,6-Dimethyl-2H-pyran-2-one Technical Overview." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Making sure you're not a bot! [academiccommons.columbia.edu]

- 5. An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tetrahydropyran synthesis [organic-chemistry.org]

- 9. Stereochemical aspects of the enantioselective hydrogenation of 2-pyrones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Michael Addition with α,β-Unsaturated Nitriles

Abstract

The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. This application note provides an in-depth guide to the Michael addition reaction utilizing α,β-unsaturated nitriles as Michael acceptors. We will explore the underlying mechanistic principles, delve into various catalytic systems, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. This guide emphasizes experimental design, causality behind procedural choices, and robust troubleshooting strategies to ensure reliable and reproducible outcomes.

Introduction: The Unique Reactivity of α,β-Unsaturated Nitriles

α,β-Unsaturated nitriles, such as acrylonitrile and cinnamonitrile, are potent Michael acceptors due to the strong electron-withdrawing nature of the nitrile group. This conjugation renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles, known as Michael donors.[1][2] The thermodynamic driving force for this reaction is the formation of a stable single bond at the expense of a weaker pi bond.[2]

The general mechanism proceeds in three key steps:

-

Deprotonation: A base abstracts an acidic proton from the Michael donor to generate a nucleophilic enolate or other carbanion.[2]

-

Conjugate Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated nitrile, leading to the formation of a resonance-stabilized enolate intermediate.[1][2]

-

Protonation: The enolate intermediate is protonated by a proton source, typically the conjugate acid of the base used or during aqueous workup, to yield the final 1,4-adduct.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Nitrile Compounds

An in-depth guide to navigating the complexities of polar nitrile compound purification, designed for chemists and drug development professionals.

Welcome to the technical support center for the purification of polar nitrile compounds. As a Senior Application Scientist, I understand that these molecules present unique and often frustrating challenges at the purification stage. Their polarity can lead to poor solubility in common non-polar solvents, while their functional groups can interact unpredictably with standard chromatography media.

This guide is structured to provide direct, actionable solutions to common problems. We will move from foundational questions to specific troubleshooting scenarios, complete with detailed protocols and the scientific rationale behind each step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the high-level questions that form the basis of a successful purification strategy.

Q1: What are the primary challenges when purifying polar nitrile compounds?

Polar nitriles are challenging due to a combination of factors. Their polarity makes them highly soluble in polar solvents, which can cause them to elute immediately (in the void volume) during standard reversed-phase chromatography.[1][2] Conversely, in normal-phase chromatography (using silica gel), the polar nitrile group and other polar functionalities can interact too strongly with the acidic silica surface, leading to significant peak tailing, poor recovery, or complete retention on the column.[3] If the nitrile compound also contains a basic functional group, such as an amine, these problems are often exacerbated.

Q2: How do I select the best initial purification technique for my polar nitrile?

The optimal technique depends on the physical state of your compound (solid vs. liquid), the nature of the impurities, and the scale of your purification. A logical decision-making process is crucial.

The following flowchart provides a structured approach to selecting a primary purification method.

Caption: Decision tree for selecting a primary purification method.

-

For Solids: Recrystallization is the most powerful and scalable first choice.[4][5] It is highly effective at removing small amounts of impurities from a crystalline solid matrix.

-

For Liquids: If your nitrile is a liquid with thermal stability, fractional distillation can be effective, provided there is a significant boiling point difference between your product and the impurities.[6][7]

-

For Mixtures with Acidic/Basic Impurities: A simple acid-base extraction can often remove ionic impurities with high efficiency before proceeding to other methods.[8][9][10]

-

When Other Methods Fail: Chromatography is the most versatile technique but is often the most resource-intensive. It is typically used when the above methods are unsuitable or have failed to achieve the desired purity.

Q3: What are the most common impurities I should anticipate in my crude polar nitrile sample?

Understanding potential impurities is key to designing a robust purification strategy. Common sources include:

-

Unreacted Starting Materials: For example, if synthesizing from an amide, you may have residual amide starting material.[11]

-

Hydrolysis Products: Nitriles can hydrolyze to the corresponding amide or carboxylic acid, especially if exposed to water under acidic or basic conditions during workup.[12][13]

-

Solvents: Residual reaction or extraction solvents.

-

Byproducts from Side Reactions: Depending on the synthesis route, these can vary widely. For instance, syntheses from halogenoalkanes can produce alcohol byproducts if water is present.[7][14]

Part 2: Troubleshooting Guides & Protocols

This section provides solutions to specific experimental problems in a question-and-answer format.

Troubleshooting: Recrystallization

Q: My polar nitrile is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[15] This is common for low-melting solids.

Causality: The compound has a lower melting point than the boiling point of your chosen solvent. When the solution cools, it separates into a liquid phase (the "oil") instead of forming a solid crystal lattice.

Solutions:

-

Add More Solvent: The immediate fix is to add more hot solvent until the oil redissolves completely, then allow it to cool very slowly.[15]

-

Lower the Solution Temperature: Switch to a lower-boiling point solvent or a solvent pair. This ensures that the solution becomes saturated at a temperature below your compound's melting point.

-

Induce Crystallization: If an oil persists upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed crystal" of the pure compound to provide a nucleation site.[16]

-

Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.

Protocol: Recrystallization Using a Solvent Pair (Ethanol/Water)

This protocol is suitable for a polar nitrile that is soluble in ethanol but less soluble in water.

-

Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at a near-boiling temperature.

-

Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes persistently turbid.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

-

Cooling: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, large crystals.[5]

-

Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

-

Isolation: Collect the crystals by suction filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.[15]

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting: Column Chromatography

Q: My polar, basic nitrile streaks severely on a silica gel column. How can I get sharp peaks?

A: This is a classic problem. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[17] Basic compounds, like amines, can interact strongly and non-specifically with these acidic sites via acid-base interactions, leading to severe peak tailing.[3]

Solutions:

-

Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (0.5-2%) or ammonium hydroxide (0.5-2%), to your eluent system.[3] The base will preferentially bind to the acidic silanol sites, "masking" them from your compound and allowing for a more uniform elution.

-

Use a Different Stationary Phase:

-

Switch to Reversed-Phase or HILIC: If normal-phase continues to be problematic, these alternative modes may provide better results.

Q: My highly polar nitrile elutes in the void volume on my C18 column. How can I achieve retention?

A: This indicates that your compound has a much stronger affinity for the polar mobile phase (e.g., water/acetonitrile) than for the non-polar C18 stationary phase.[1][2]

Solutions:

-

Use a Highly Aqueous Mobile Phase: Start with a mobile phase containing a very high percentage of water (e.g., 95-100% aqueous). Ensure your C18 column is "aqueous stable" or "end-capped" to prevent phase collapse in such conditions.[2][19]

-

Use a More Polar Stationary Phase: Consider a reversed-phase column with an embedded polar group (EPG) or a phenyl-hexyl phase, which can offer different selectivity and enhanced retention for polar analytes.[2]

-

Switch to HILIC: This is often the best solution. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed to retain and separate very polar compounds that are not retained in reversed-phase.[1][20]

Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Nitriles

HILIC utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). Water acts as the strong eluting solvent.[1][18]

-

Column Selection: Use a HILIC-specific column or a standard bare silica gel column.

-

Mobile Phase Preparation:

-

Solvent A: Acetonitrile

-

Solvent B: Water (often with a buffer like 10 mM ammonium formate to improve peak shape)

-

-

Sample Preparation: Crucially, dissolve your sample in a solvent that is as weak as or weaker than your initial mobile phase. Ideally, this would be >90% acetonitrile. Dissolving the sample in a water-rich solvent will cause poor peak shape.

-

Equilibration: Equilibrate the column with your initial mobile phase conditions (e.g., 95% A/5% B) for at least 10-15 column volumes. This step is critical for forming the aqueous layer on the stationary phase that facilitates partitioning and retention.[20]

-

Elution: Inject the sample and run a gradient by increasing the percentage of Solvent B (water). A typical gradient might be from 5% to 50% water over 15-20 minutes. Analytes will elute in order of increasing polarity.

Workflow for Chromatography Troubleshooting

Caption: A logical workflow for troubleshooting common chromatography issues.

Part 3: Data & Reference Tables

Table 1: Common Solvent Systems for Polar Compound Chromatography

This table provides starting points for developing a chromatographic method.

| Chromatography Mode | Stationary Phase | Common Solvents (Weak to Strong) | Application Notes |

| Normal Phase | Silica, Alumina | Hexane/Heptane -> Ethyl Acetate -> Dichloromethane (DCM) -> Methanol (MeOH) | Good for moderately polar compounds. For very polar compounds, often requires high percentages of MeOH, which can dissolve silica.[21] Use DCM/MeOH for polar compounds.[17][21] |

| Reversed Phase | C18, C8, Phenyl | Water -> Acetonitrile (ACN) / Methanol (MeOH) | Standard for non-polar to moderately polar compounds.[22] Polar compounds may require highly aqueous mobile phases.[2] |

| HILIC | Silica, Amide, Diol | Acetonitrile -> Water | The method of choice for very polar compounds. The high organic content enhances MS sensitivity.[19][20] |

Table 2: Quick Troubleshooting Summary

| Symptom | Probable Cause | Quick Solution(s) |

| Compound "oils out" | Solvent boiling point is higher than compound melting point. | Add more solvent; switch to a lower-boiling solvent or a solvent pair.[15] |

| Streaking on silica TLC | Compound is basic or very polar, causing strong interaction with acidic silica. | Add 1% triethylamine or NH4OH to the eluent; spot on an alumina TLC plate.[3] |

| No retention on C18 column | Compound is too polar for the stationary phase. | Switch to HILIC mode; use a 100% aqueous mobile phase (with a compatible column).[1][2] |

| Compound stuck on silica column | Compound is too polar for the chosen eluent. | Gradually increase eluent polarity (e.g., increase %MeOH in DCM).[23] If basic, it may be irreversibly bound; try flushing with a base-modified eluent. |

| Emulsion during extraction | The densities of the aqueous and organic layers are too similar. | Add brine (saturated NaCl solution) to increase the density of the aqueous layer; filter the mixture through Celite. |

| Poor recovery from recrystallization | Compound has significant solubility in the cold solvent; too much solvent was used. | Ensure minimum amount of hot solvent was used; cool the solution in an ice-salt bath to further decrease solubility. |

References

-

Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

-

University of Colorado Boulder. Acid-Base Extraction. [Link]

-

Wikipedia. Acid–base extraction. [Link]

-

Membrane Solutions. Column Chromatography Notes. [Link]

-

Clark, J. the preparation of nitriles. Chemguide. [Link]

-

Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

-

University of California, Los Angeles. Recrystallization1. [Link]

- Google Patents.

-

Michigan State University. Recrystallization. [Link]

-

Web.chemdoodle.com. Acid base extraction flow chart. [Link]

-

Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]

-

Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

-

University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

-

University of Cape Town Science. SOP: FLASH CHROMATOGRAPHY. [Link]

-

Kennesaw State University. Recrystallization. [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. [Link]

-

Biotage. Successful Flash Chromatography. [Link]

-

Labcompare.com. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. [Link]

-

MDPI. (2025, October 1). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. [Link]

-